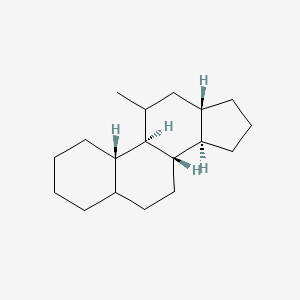
11-Methylcyclopenta(a)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methylcyclopenta(a)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. This compound is part of the cyclopenta(a)phenanthrene series, which has been extensively studied for its carcinogenic properties . The structure of this compound consists of a cyclopentane ring fused to a phenanthrene backbone, with a methyl group attached at the 11th position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylcyclopenta(a)phenanthrene typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization and aromatization. The starting materials often include naphthalene and succinic anhydride, which undergo acylation to form an intermediate that is then cyclized and aromatized to yield the final product .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and potential health hazards. the synthesis can be scaled up using similar methods as in laboratory synthesis, with careful control of reaction conditions to ensure safety and yield .
Análisis De Reacciones Químicas
Types of Reactions: 11-Methylcyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
11-Methylcyclopenta(a)phenanthrene has been extensively studied for its biological and chemical properties. Some of its applications include:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its mutagenic and carcinogenic effects in various biological systems.
Mecanismo De Acción
The mechanism of action of 11-Methylcyclopenta(a)phenanthrene involves its interaction with cellular DNA, leading to mutations and potentially carcinogenic effects. The compound can be metabolized by cellular enzymes to form reactive intermediates that bind to DNA, causing mutations . These interactions can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell growth and cancer .
Comparación Con Compuestos Similares
Benzo(a)pyrene: Another well-known polycyclic aromatic hydrocarbon with potent carcinogenic properties.
15,16-Dihydro-11-methylcyclopenta(a)phenanthren-17-one: A closely related compound with similar carcinogenic activity.
Uniqueness: 11-Methylcyclopenta(a)phenanthrene is unique due to its specific structure and the position of the methyl group, which influences its reactivity and biological activity. Compared to other similar compounds, it has distinct metabolic pathways and carcinogenic potential .
Propiedades
Número CAS |
36117-21-2 |
|---|---|
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,13S,14R)-11-methyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H30/c1-12-11-14-6-4-8-15(14)17-10-9-13-5-2-3-7-16(13)18(12)17/h12-18H,2-11H2,1H3/t12?,13?,14-,15+,16-,17-,18+/m0/s1 |
Clave InChI |
FESONXZAUJAEPN-QWQOMMGDSA-N |
SMILES isomérico |
CC1C[C@@H]2CCC[C@H]2[C@H]3[C@H]1[C@H]4CCCCC4CC3 |
SMILES canónico |
CC1CC2CCCC2C3C1C4CCCCC4CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



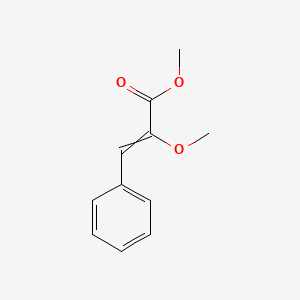


![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)
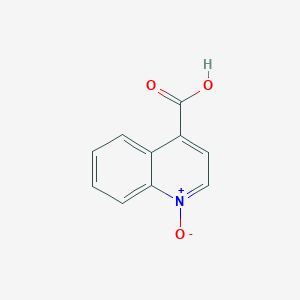
![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
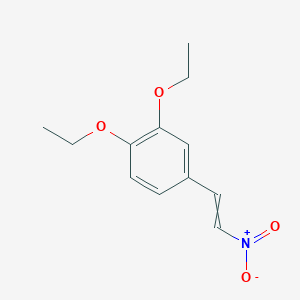

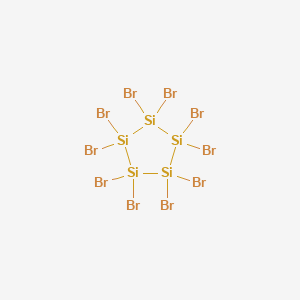
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)

